molecular formula C7H4BrClN2 B1343724 7-Bromo-4-chloro-1H-indazole CAS No. 1000341-88-7

7-Bromo-4-chloro-1H-indazole

Cat. No.: B1343724
CAS No.: 1000341-88-7
M. Wt: 231.48 g/mol
InChI Key: RFKZBMLAMVPTOP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 7-Bromo-4-chloro-1H-indazole is the capsid protein of the HIV-1 virus . This compound is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The capsid protein plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiviral therapy .

Mode of Action

This compound interacts with its target by inhibiting, regulating, and/or modulating the activity of the capsid protein . This interaction results in the disruption of the normal function of the capsid protein, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

It is known that the compound interferes with the normal function of the capsid protein, which is involved in the replication of the hiv-1 virus . This disruption can lead to downstream effects such as the inhibition of viral replication and the prevention of new infections .

Pharmacokinetics

The compound’s role as an intermediate in the synthesis of lenacapavir suggests that it may share some of the pharmacokinetic properties of this drug

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the capsid protein of the HIV-1 virus . By disrupting the normal function of this protein, the compound can inhibit the replication of the virus and prevent new infections . This can lead to a decrease in viral load and an improvement in the clinical symptoms of HIV-1 infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-1H-indazole typically involves a two-step process starting from 2,6-dichlorobenzonitrile. The first step is regioselective bromination, followed by heterocycle formation with hydrazine. This method yields the desired product with an overall isolated yield of 38-45% .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process has been demonstrated on hundred-gram scales without the need for column chromatography purification, making it economically viable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Hydrazine: Used in the heterocycle formation step.

    Brominating Agents: Utilized for the regioselective bromination step.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

7-Bromo-4-chloro-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-1H-indazole
  • 7-Chloro-1H-indazole
  • 1H-indazole

Comparison: 7-Bromo-4-chloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity.

Properties

IUPAC Name

7-bromo-4-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKZBMLAMVPTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646731
Record name 7-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-88-7
Record name 7-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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